N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide typically involves a multi-step process:
Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of 2-benzoyl-4-chlorophenylamine with thionyl chloride to form the corresponding benzoyl chloride intermediate.
Nucleophilic Substitution: The benzoyl chloride intermediate then undergoes a nucleophilic substitution reaction with 2,4-dibromophenol in the presence of a base such as potassium carbonate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its use in the development of advanced materials with specific properties, such as polymers and coatings.
Industrial Chemistry: The compound is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the presence of bromine atoms in its structure, which can influence its reactivity and properties. This distinguishes it from similar compounds that may have different halogen or alkyl substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C21H14Br2ClNO3 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C21H14Br2ClNO3/c22-14-6-9-19(17(23)10-14)28-12-20(26)25-18-8-7-15(24)11-16(18)21(27)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,26) |
InChI Key |
KFCCKLPIORFUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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